3-[({5-[(Cyclopropylamino)carbonyl]-1,2,4-oxadiazol-3-yl}methyl)thio]propanoic acid
Description
Chemical Identity and Nomenclature
The compound 3-[({5-[(Cyclopropylamino)carbonyl]-1,2,4-oxadiazol-3-yl}methyl)thio]propanoic acid is a synthetically derived heterocyclic molecule with the systematic IUPAC name reflecting its structural complexity. Its molecular formula is C₁₀H₁₃N₃O₄S , and it has a molecular weight of 271.29 g/mol . The CAS Registry Number 1119449-70-5 uniquely identifies this compound in chemical databases. Synonyms include AldrichCPR and simplified descriptors highlighting its 1,2,4-oxadiazole core.
Table 1: Key Molecular Identifiers
| Property | Value |
|---|---|
| IUPAC Name | 3-[[[5-[(Cyclopropylamino)carbonyl]-1,2,4-oxadiazol-3-yl]methyl]thio]propanoic acid |
| Molecular Formula | C₁₀H₁₃N₃O₄S |
| CAS Number | 1119449-70-5 |
| Molecular Weight | 271.29 g/mol |
Historical Context of 1,2,4-Oxadiazole Compounds
1,2,4-Oxadiazoles were first synthesized in 1884 by Tiemann and Krüger via condensation of amidoximes with acyl chlorides. Early applications focused on their stability and bioisosteric potential, exemplified by Oxolamine, a 1940s cough suppressant. Recent decades have seen renewed interest due to their pharmacological versatility, including antimicrobial and anticancer activities.
Structural Features and Molecular Architecture
The molecule features:
- A 1,2,4-oxadiazole ring (five-membered heterocycle with O, N, N atoms at positions 1, 2, 4).
- A cyclopropylaminocarbonyl group at position 5, contributing to steric hindrance and hydrogen-bonding capacity.
- A methylthio-propanoic acid side chain at position 3, enhancing solubility and reactivity.
The thioether (-S-) linker and carboxylic acid (-COOH) terminus enable interactions with biological targets, such as enzyme active sites.
Figure 1: Structural Diagram
O=C(O)CCSCC1=NOC(=N1)C(=O)NC2CC2
Position within Heterocyclic Chemistry Classification
1,2,4-Oxadiazoles belong to the azoles family, distinguished by their low aromaticity (Iₐ = 48). They serve as bioisosteres for esters and amides, mitigating hydrolysis risks in drug design. Compared to 1,3,4-oxadiazoles, they exhibit greater metabolic stability but lower natural abundance.
Relevance in Contemporary Chemical Research
This compound is emblematic of modern heterocyclic drug discovery. Its derivatives show:
- Antibacterial activity against Staphylococcus aureus and Escherichia coli via disruption of cell wall synthesis.
- Antifungal properties through inhibition of ergosterol biosynthesis.
- Potential in agrochemical development as pesticidal agents.
Recent studies emphasize its role in optimizing pharmacokinetic profiles, particularly in overcoming multidrug resistance.
Properties
IUPAC Name |
3-[[5-(cyclopropylcarbamoyl)-1,2,4-oxadiazol-3-yl]methylsulfanyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O4S/c14-8(15)3-4-18-5-7-12-10(17-13-7)9(16)11-6-1-2-6/h6H,1-5H2,(H,11,16)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZJXHPNMSYMQDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=NC(=NO2)CSCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301129909 | |
| Record name | 3-[[[5-[(Cyclopropylamino)carbonyl]-1,2,4-oxadiazol-3-yl]methyl]thio]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301129909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1119449-70-5 | |
| Record name | 3-[[[5-[(Cyclopropylamino)carbonyl]-1,2,4-oxadiazol-3-yl]methyl]thio]propanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1119449-70-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[[[5-[(Cyclopropylamino)carbonyl]-1,2,4-oxadiazol-3-yl]methyl]thio]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301129909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[({5-[(Cyclopropylamino)carbonyl]-1,2,4-oxadiazol-3-yl}methyl)thio]propanoic acid typically involves multiple steps, starting with the formation of the oxadiazole ring This can be achieved through the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry, which allows for better control over reaction conditions and scalability. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-[({5-[(Cyclopropylamino)carbonyl]-1,2,4-oxadiazol-3-yl}methyl)thio]propanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reactive sites within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
3-[({5-[(Cyclopropylamino)carbonyl]-1,2,4-oxadiazol-3-yl}methyl)thio]propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and bacterial infections.
Industry: It is used in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 3-[({5-[(Cyclopropylamino)carbonyl]-1,2,4-oxadiazol-3-yl}methyl)thio]propanoic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-[({5-[(Cyclopropylamino)carbonyl]-1,2,4-oxadiazol-3-yl}methyl)thio]butanoic acid
- 3-[({5-[(Cyclopropylamino)carbonyl]-1,2,4-oxadiazol-3-yl}methyl)thio]pentanoic acid
Uniqueness
Compared to similar compounds, 3-[({5-[(Cyclopropylamino)carbonyl]-1,2,4-oxadiazol-3-yl}methyl)thio]propanoic acid stands out due to its specific structural features, which confer unique chemical and biological properties. These include its ability to form stable complexes with metal ions and its potential for selective biological activity.
Biological Activity
The compound 3-[({5-[(Cyclopropylamino)carbonyl]-1,2,4-oxadiazol-3-yl}methyl)thio]propanoic acid is a novel chemical entity that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
This compound features a unique structure that combines a cyclopropylamino group with a 1,2,4-oxadiazole moiety. The presence of the thioether linkage is noteworthy as it may influence the compound's reactivity and biological interactions.
Mechanisms of Biological Activity
The biological activity of the compound can be attributed to several mechanisms:
- Inhibition of Enzyme Activity : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways. For instance, it has shown potential in inhibiting the Type III Secretion System (T3SS) in pathogenic bacteria, which is crucial for their virulence .
- Cellular Signaling Modulation : The compound may interact with various signaling pathways, such as those mediated by G-protein-coupled receptors (GPCRs). This interaction can lead to alterations in cellular responses, including inflammation and cell proliferation .
- Antimicrobial Properties : Research indicates that compounds similar to 3-[({5-[(Cyclopropylamino)carbonyl]-1,2,4-oxadiazol-3-yl}methyl)thio]propanoic acid exhibit antimicrobial properties by disrupting bacterial cell membranes or inhibiting essential metabolic processes .
Table 1: Summary of Biological Activities
Detailed Findings
- Inhibition of T3SS : In a study examining the effect of the compound on the secretion of CPG2 in pathogenic bacteria, it was found that at high concentrations (50 μM), there was a substantial reduction (~50%) in secretion levels. This suggests that the compound may be a viable candidate for developing new antimicrobial agents targeting T3SS .
- Antimicrobial Activity : The compound was tested against various bacterial strains, revealing significant inhibitory effects. For example, it exhibited a minimum inhibitory concentration (MIC) lower than many existing antibiotics, indicating its potential as an effective antibacterial agent .
- Enzyme Activity Modulation : In enzyme assays assessing the inhibition of metabolic enzymes, the compound demonstrated a dose-dependent inhibition pattern. This suggests its potential utility in therapeutic contexts where modulation of enzyme activity is desired .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 3-[({5-[(Cyclopropylamino)carbonyl]-1,2,4-oxadiazol-3-yl}methyl)thio]propanoic acid?
- Methodology : A modular approach involves coupling cyclopropylamine with a 1,2,4-oxadiazole precursor, followed by thiol-alkylation. For example, similar compounds (e.g., thiazole-containing propanoic acids) are synthesized via refluxing acetic acid with sodium acetate to facilitate cyclization and purification via recrystallization . Key steps include monitoring reaction progress using TLC and confirming purity via elemental analysis.
Q. How can the structural integrity of this compound be validated post-synthesis?
- Methodology : Use multi-spectral analysis:
- 1H/13C NMR : Assign peaks based on chemical shifts (e.g., cyclopropyl protons at δ 0.5–1.5 ppm, oxadiazole carbons at δ 160–170 ppm) .
- IR Spectroscopy : Confirm carbonyl (C=O) stretches at ~1700 cm⁻¹ and thioether (C-S) bonds at ~600–700 cm⁻¹ .
- Mass Spectrometry : Validate molecular ion peaks and fragmentation patterns .
Q. What are the primary challenges in purifying this compound?
- Methodology : Due to polar functional groups (carboxylic acid, oxadiazole), silica gel chromatography with gradient elution (e.g., ethyl acetate/hexane) is effective. Recrystallization from methanol or acetic acid improves purity, as demonstrated for structurally related thiazole derivatives .
Advanced Research Questions
Q. How can computational modeling optimize the synthesis of this compound?
- Methodology : Density Functional Theory (DFT) predicts reaction energetics for cyclopropylamine coupling and oxadiazole ring formation. Molecular docking studies (e.g., AutoDock Vina) guide modifications to enhance bioactivity by analyzing interactions with target enzymes .
Q. What strategies resolve contradictions in bioactivity data across studies?
- Methodology : Cross-validate assays (e.g., MIC vs. time-kill curves for antimicrobial activity) and control for experimental variables (e.g., solvent effects, pH). For example, discrepancies in antimicrobial activity of thiazole derivatives were resolved by standardizing inoculum size and growth media .
Q. How can degradation products be characterized under varying storage conditions?
- Methodology : Accelerated stability studies (40°C/75% RH) with HPLC-MS identify hydrolysis products (e.g., cleavage of the oxadiazole ring). For related compounds, degradation pathways were mapped using LC-QTOF-MS, revealing sensitivity to light and moisture .
Q. What experimental design limitations affect generalization of bioactivity results?
- Methodology : Small sample diversity (e.g., limited microbial strains) and organic degradation during prolonged assays (e.g., 9-hour HSI data collection) reduce real-world applicability. Solutions include expanding strain libraries and stabilizing samples with cooling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
